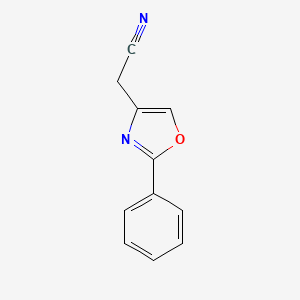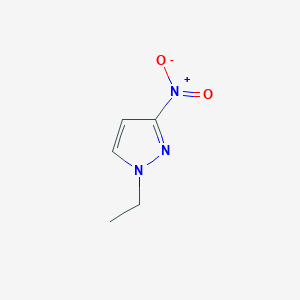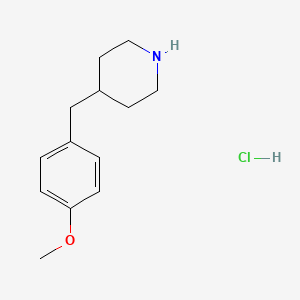
1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride
Vue d'ensemble
Description
1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2S.HCl and a molecular weight of 311.23 g/mol. This compound is known for its potential therapeutic applications and has been extensively studied in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidin-4-ylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods often involve large-scale batch processes in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Analyse Des Réactions Chimiques
1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions include various substituted piperidine and sulfonamide derivatives.
Applications De Recherche Scientifique
1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit Janus kinase (JAK) pathways, which play a crucial role in the regulation of immune responses.
Comparaison Avec Des Composés Similaires
1-(4-Chlorobenzenesulfonyl)piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzenesulfonyl)piperidin-4-ylamine hydrochloride
- 1-(4-Bromobenzenesulfonyl)piperidin-4-ylamine hydrochloride
- 1-(4-Methylbenzenesulfonyl)piperidin-4-ylamine hydrochloride
These compounds share similar structural features but differ in their substituents on the benzene ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and therapeutic potential . The unique properties of this compound, such as its specific inhibitory effects on JAK pathways, make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14;/h1-4,10H,5-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSVMBZYEXEVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589425 | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442133-57-5 | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1602462.png)

![N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine](/img/structure/B1602466.png)

